2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride
Overview
Description
“2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427379-54-1. It has a molecular weight of 207.58 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ®-2-amino-2-(trifluoromethyl)butanoic acid hydrochloride . The InChI code for this compound is 1S/C5H8F3NO2.ClH/c1-2-4(9,3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H .Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius .Scientific Research Applications
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Chemical Synthesis
- Application : “2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1427379-54-1 . It is often used as a building block in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Typically, it would be used in a reaction with other chemicals under controlled conditions of temperature and pressure .
- Results or Outcomes : The outcomes of these syntheses can also vary greatly, producing a wide range of different chemical compounds .
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Protodeboronation of Pinacol Boronic Esters
- Application : “2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride” might be used in the protodeboronation of pinacol boronic esters .
- Method of Application : This process involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Safety And Hazards
properties
IUPAC Name |
2-amino-2-(trifluoromethyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-2-4(9,3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNEVFZPJZOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(trifluoromethyl)butanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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